N-(3-acetamidophenyl)-2-ethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11(5-2)14(18)16-13-8-6-7-12(9-13)15-10(3)17/h6-9,11H,4-5H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBBIFCOKCXNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Acetamidophenyl 2 Ethylbutanamide
Historical and Contemporary Approaches to the Synthesis of N-(3-acetamidophenyl)-2-ethylbutanamide
The primary and most direct synthesis of this compound involves the formation of an amide bond between the aromatic amine of a precursor and a suitable acylating agent.
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the newly formed amide bond. This cleavage points to two primary precursors: 3'-aminoacetanilide (also known as N-(3-aminophenyl)acetamide) and 2-ethylbutanoyl chloride.
3'-Aminoacetanilide: This precursor provides the acetamidophenyl moiety. It is a derivative of acetanilide (B955) and an isomer of 2-aminoacetanilide and 4-aminoacetanilide. wikipedia.org Historically and in contemporary synthesis, 3'-aminoacetanilide can be prepared through several routes. A common method is the reduction of m-nitroacetanilide. wikipedia.org Another established pathway involves the selective acylation of one of the amino groups of m-phenylenediamine (B132917). google.comgoogle.com For instance, reacting m-phenylenediamine with glacial acetic acid in the presence of an acid like hydrobromic or hydrochloric acid can yield 3'-aminoacetanilide. google.comgoogle.com
2-Ethylbutanoyl Chloride: This precursor serves as the acylating agent, introducing the 2-ethylbutanoyl group. It is typically prepared from 2-ethylbutanoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, often achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction Mechanisms in the Formation of this compound
The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of 3'-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-ethylbutanoyl chloride.
The general mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 3'-aminoacetanilide attacks the carbonyl carbon of 2-ethylbutanoyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, which can be another molecule of the amine precursor or an added non-nucleophilic base (like pyridine (B92270) or triethylamine), removes a proton from the nitrogen atom, resulting in the neutral amide product and a salt of the base.
The reaction is typically carried out in an inert solvent to facilitate the interaction of the reactants. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Advanced Synthetic Strategies for this compound and its Analogs
While the direct acylation is a robust method, more advanced strategies can offer improvements in terms of efficiency, selectivity, and the ability to generate diverse analogs.
Catalytic Methodologies in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency and reduce waste. While the reaction between a reactive acyl chloride and an amine often proceeds without a catalyst, certain catalytic systems can be employed, especially when using less reactive carboxylic acids directly.
For the synthesis of amides, coupling reagents that activate the carboxylic acid are often used. For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between a carboxylic acid and an amine. In some cases, catalytic amounts of activating agents like N,N'-carbonyldiimidazole (CDI) can be used to form an imidazolide (B1226674) intermediate in situ, which then readily reacts with the amine. researchgate.net
Derivatization and Functionalization of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a library of related compounds.
The acetamido group (-NHCOCH₃) is an ortho, para-directing activating group for electrophilic aromatic substitution on the benzene (B151609) ring, although its activating strength is attenuated compared to a simple amino group. libretexts.org This allows for selective introduction of substituents at the positions ortho and para to the acetamido group. Potential derivatization reactions include:
Halogenation: Introduction of bromine or chlorine at the positions ortho and para to the acetamido group.
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group for further functionalization.
Sulfonation: Introduction of a sulfonic acid group.
The N-H proton of the newly formed amide can also be a site for substitution, for example, through alkylation under basic conditions. Furthermore, the acetyl group of the acetamido moiety could potentially be hydrolyzed under acidic or basic conditions to reveal the primary amine, which could then be reacted with different acylating agents to generate a variety of analogs.
Below is a data table summarizing the key reactions for the synthesis and derivatization of this compound:
| Reaction Type | Reactants | Reagents and Conditions | Product | Reference(s) |
| Precursor Synthesis (Reduction) | m-Nitroacetanilide | Reducing agent (e.g., Sn/HCl, H₂/Pd) | 3'-Aminoacetanilide | wikipedia.org |
| Precursor Synthesis (Acylation) | m-Phenylenediamine | Acetic acid, HBr or HCl | 3'-Aminoacetanilide | google.comgoogle.com |
| Acyl Chloride Formation | 2-Ethylbutanoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Ethylbutanoyl chloride | General Knowledge |
| Amide Formation | 3'-Aminoacetanilide, 2-Ethylbutanoyl chloride | Inert solvent, Base (e.g., pyridine, triethylamine) | This compound | General Knowledge |
| Derivatization (Halogenation) | This compound | Br₂ or Cl₂, Lewis acid (optional) | Halogenated derivative | byjus.com |
| Derivatization (Nitration) | This compound | HNO₃, H₂SO₄ | Nitrated derivative | libretexts.org |
Strategies for Introducing Structural Diversity for Research Probes
The exploration of the structure-activity relationship (SAR) of this compound as a potential research probe necessitates the synthesis of a diverse library of analogues. This allows for a systematic investigation of how different structural modifications influence its biological and physicochemical properties. The core structure of this compound offers several key positions for chemical modification to generate structural diversity. These modifications can be broadly categorized into three main areas: the acyl side chain, the aromatic ring, and the acetamido group.
Modification of the Acyl Side Chain:
The 2-ethylbutanoyl moiety is a critical component for potential interactions with biological targets. Introducing variations in this part of the molecule can significantly alter its steric bulk, lipophilicity, and conformational flexibility. A common strategy to achieve this is to replace the 2-ethylbutanoyl chloride with a variety of other acyl chlorides during the synthesis.
For instance, a range of straight-chain and branched-chain alkanoyl chlorides can be used to probe the effect of chain length and steric hindrance. Furthermore, the introduction of cyclic or aromatic acyl groups can explore the impact of rigidity and potential for π-stacking interactions.
Table 1: Examples of Acyl Side Chain Modifications for N-(3-aminophenyl)acetamide
| Starting Acyl Chloride | Resulting Analogue Name | Desired Property Change |
| Propionyl chloride | N-(3-acetamidophenyl)propanamide | Decrease lipophilicity |
| Isobutyryl chloride | N-(3-acetamidophenyl)isobutyramide | Increase steric bulk |
| Cyclohexanecarbonyl chloride | N-(3-acetamidophenyl)cyclohexanecarboxamide | Introduce rigidity |
| Benzoyl chloride | N-(3-acetamidophenyl)benzamide | Introduce aromaticity |
Modification of the Aromatic Ring:
The phenyl ring of the N-(3-acetamidophenyl) moiety provides a scaffold that can be substituted at various positions to modulate electronic properties and introduce new functional groups for potential secondary interactions. Starting from different substituted 3-aminoacetophenones, a variety of analogues can be synthesized.
Modification of the Acetamido Group:
The acetamido group at the 3-position can also be a target for modification. The acetyl group can be replaced with other acyl groups of varying chain lengths or with a sulfonyl group to explore the impact of hydrogen bonding capacity and electronic effects. This can be achieved by first synthesizing N-(3-aminophenyl)-2-ethylbutanamide and then selectively acylating or sulfonylating the free amino group.
Synthesis of Labeled this compound for Mechanistic Studies
To investigate the mechanism of action, metabolic fate, and target engagement of this compound, isotopically labeled versions of the compound are invaluable tools. The incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) allows for the sensitive and specific tracking of the molecule in complex biological systems.
The synthetic strategy for introducing isotopic labels depends on the desired position of the label and the availability of labeled starting materials.
Carbon-13 and Carbon-14 Labeling:
For labeling the carbonyl carbon of the butanamide group, ¹³C or ¹⁴C labeled 2-ethylbutanoyl chloride can be utilized. This can be prepared from commercially available labeled diethyl malonate.
A plausible synthetic route for [1-¹⁴C]-N-(3-acetamidophenyl)-2-ethylbutanamide is outlined below:
Alkylation of diethyl [2-¹⁴C]malonate with ethyl iodide in the presence of a base (e.g., sodium ethoxide) to yield diethyl 2-ethyl-[2-¹⁴C]malonate.
A second alkylation with another equivalent of ethyl iodide to produce diethyl 2,2-diethyl-[2-¹⁴C]malonate.
Hydrolysis and decarboxylation of the resulting malonic ester derivative to give [1-¹⁴C]-2-ethylbutanoic acid.
Conversion of the carboxylic acid to the corresponding acyl chloride, [1-¹⁴C]-2-ethylbutanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Finally, the reaction of [1-¹⁴C]-2-ethylbutanoyl chloride with 3-aminoacetanilide in the presence of a base to yield the desired labeled product.
Table 2: Potential Isotopically Labeled Starting Materials and Resulting Labeled this compound
| Labeled Starting Material | Position of Label | Resulting Labeled Compound | Application in Mechanistic Studies |
| [1-¹³C]Acetyl chloride | Acetyl carbonyl | N-(3-([1-¹³C]acetamido)phenyl)-2-ethylbutanamide | NMR-based metabolic studies |
| [¹⁴C]Aniline (ring-UL) | Phenyl ring | N-(3-acetamidophenyl-[¹⁴C-UL])-2-ethylbutanamide | Autoradiography and ADME studies |
| 2-Ethyl-[1-¹³C]butanoic acid | Butanamide carbonyl | N-(3-acetamidophenyl)-2-ethyl-[1-¹³C]butanamide | Mass spectrometry-based target identification |
Deuterium (B1214612) Labeling:
Deuterium (²H) labels can be introduced to slow down metabolism at specific sites (the kinetic isotope effect) or for use in NMR studies. For example, deuterated 2-ethylbutanoyl chloride can be used to introduce deuterium into the acyl side chain.
The synthesis of these labeled compounds allows for detailed pharmacokinetic and pharmacodynamic studies, providing crucial insights into the molecule's behavior and mechanism of action at a molecular level.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Characterization of N 3 Acetamidophenyl 2 Ethylbutanamide
High-Resolution Spectroscopic Techniques for N-(3-acetamidophenyl)-2-ethylbutanamide Structure Confirmation
A combination of spectroscopic methods is crucial for the complete structural elucidation of this compound, providing complementary information about its atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide definitive structural assignment.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the amide protons, the methine proton of the 2-ethylbutyl group, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of both the acetamido and ethylbutyl groups. The splitting patterns and coupling constants would reveal the connectivity of these protons. For instance, the aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The amide (N-H) protons would likely appear as singlets. thermofisher.com
The ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the two amide groups, the aromatic carbons, and the aliphatic carbons of the 2-ethylbutyl group. nih.gov The chemical shifts of these carbons provide insight into their electronic environment.
A hypothetical ¹H and ¹³C NMR data table for this compound in a suitable solvent like DMSO-d₆ is presented below, based on known chemical shifts for similar functional groups. nih.govrsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.8 | 110 - 142 |
| Amide-NH (butanamide) | ~9.8 | - |
| Amide-NH (acetamido) | ~9.9 | - |
| CH (ethylbutanamide) | ~2.1 | ~50 |
| CH₂ (ethylbutanamide) | ~1.5 | ~25 |
| CH₃ (ethylbutanamide) | ~0.8 | ~11 |
| CH₃ (acetamido) | ~2.0 | ~24 |
| C=O (butanamide) | - | ~175 |
| C=O (acetamido) | - | ~169 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C₁₄H₂₀N₂O₂).
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways would involve the cleavage of the amide bonds. researchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule. energycontrol-international.org For instance, cleavage of the bond between the carbonyl group and the nitrogen of the butanamide moiety would be a probable fragmentation route.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₂₁N₂O₂⁺ | 249.1598 |
| [M+Na]⁺ | C₁₄H₂₀N₂O₂Na⁺ | 271.1417 |
| [M]⁺ | C₁₄H₂₀N₂O₂ | 248.1525 |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amide groups (around 3300 cm⁻¹), C=O stretching of the two amide groups (around 1650-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts of the molecule. uctm.edu
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Electronic spectroscopy (UV-Vis) would reveal information about the electronic transitions within the molecule. The presence of the substituted benzene ring would lead to characteristic absorptions in the ultraviolet region, typically around 200-300 nm.
Interactive Data Table: Predicted Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Wavelength |
| IR Spectroscopy | N-H Stretch (Amide) | ~3300 cm⁻¹ |
| IR Spectroscopy | C=O Stretch (Amide) | ~1670 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ |
| IR Spectroscopy | Aliphatic C-H Stretch | ~2960-2850 cm⁻¹ |
| Raman Spectroscopy | Aromatic Ring Vibrations | ~1600 cm⁻¹, ~1000 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* Transitions | ~240 nm |
X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound
This technique would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules. nih.gov This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this exact compound is publicly available, analysis of similar amide structures suggests that hydrogen bonding between the N-H and C=O groups would be a dominant feature in the crystal packing. researchgate.net
Computational Chemistry Methodologies Applied to this compound
Computational chemistry offers powerful tools to complement experimental data and to gain deeper insights into the electronic structure and conformational preferences of molecules.
Density Functional Theory (DFT) for Electronic Structure and Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can be used to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.govcyberleninka.ru
Furthermore, DFT allows for the calculation of various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.netresearchgate.net These calculations can help in understanding the reactivity and potential interaction sites of the molecule. Conformational analysis using DFT can also identify the most stable arrangement of the flexible 2-ethylbutyl side chain. mdpi.com
Interactive Data Table: Illustrative DFT Calculation Results for this compound
| Calculated Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
| Dipole Moment | ~ 4.5 D |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the molecule's preferred shapes (conformers) and the dynamics of their interconversion. This understanding is crucial as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.
The conformational flexibility of this compound arises from the rotation around several single bonds, particularly within the 2-ethylbutanoyl group and the linkage to the phenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them.
A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting 3D structure of the molecule is generated. A suitable force field, which is a set of parameters describing the potential energy of the system, is then assigned. For a molecule containing amide and aromatic functionalities, force fields like AMBER, CHARMM, or OPLS-AA are commonly employed. researchgate.netnih.gov The system is then solvated, typically in a box of water molecules to mimic physiological conditions, and ions are added to neutralize the system. Following energy minimization to remove any steric clashes, the system is gradually heated to the desired temperature and equilibrated. Finally, a production run is performed for a duration sufficient to sample the relevant conformational space, often on the order of nanoseconds to microseconds.
For this compound, key dihedral angles to monitor would include those around the amide bond, the C-N bond connecting the ethylbutanamide group to the phenyl ring, and the bonds within the ethyl and butyl chains. By plotting the potential energy as a function of these dihedral angles, a Ramachandran-like plot for small molecules can be constructed, visualizing the allowed and disallowed conformational regions.
| Parameter | Description | Typical Value/Method |
| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment | TIP3P, SPC/E (for water) |
| Simulation Time | Duration of the production MD run | 100 ns - 1 µs |
| Temperature | Temperature at which the simulation is run | 300 K |
| Pressure | Pressure at which the simulation is run | 1 atm |
| Analysis Methods | Techniques to analyze the trajectory | RMSD, RMSF, Clustering, Dihedral Angle Analysis |
This table represents typical parameters for an MD simulation and would be specifically defined for a study on this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Acetamidophenyl 2 Ethylbutanamide Analogs
Design Principles for N-(3-acetamidophenyl)-2-ethylbutanamide Analog Libraries
The design of analog libraries for this compound is guided by systematic structural modifications to probe the chemical space around the core scaffold. The primary objective is to identify key structural motifs that govern the molecule's interaction with its biological target and to optimize its properties. The design principles often revolve around several key areas of the molecule: the acetamidophenyl ring, the amide linker, and the 2-ethylbutanoyl moiety.
Modification of the Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. Analog libraries are often designed by introducing a variety of substituents at the ortho, meta, and para positions relative to the amide linkage. These substituents can modulate electronic properties (through electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity. For instance, in related N-phenylacetamide series, substitutions on the phenyl ring have been shown to significantly influence receptor binding affinity. acs.org The acetamido group at the meta position of the parent compound is a key feature, and analogs may explore variations of this group, such as replacing the acetyl with other acyl groups or altering its electronic nature.
Alterations to the Amide Linker: The amide bond is a central feature, providing structural rigidity and potential hydrogen bonding interactions. Analog design may involve N-alkylation or N-arylation of the amide nitrogen. nih.gov Such modifications can impact the molecule's conformation and its ability to act as a hydrogen bond donor. mdpi.com The length and flexibility of the linker between the phenyl ring and the carbonyl group can also be varied to explore the optimal distance and geometry for target engagement. nih.gov
Variation of the Acyl Group: The 2-ethylbutanamide (B1267559) portion of the molecule offers another avenue for modification. The size and branching of the alkyl chain can influence lipophilicity and metabolic stability. Libraries may include analogs with linear, branched, or cyclic alkyl groups to probe the steric and hydrophobic requirements of the binding site. For example, the introduction of a methylene (B1212753) bridge between an aromatic ring and the acetamide (B32628) nitrogen has been shown to contribute to high activity in some series. nih.gov
A common strategy in library design is the "tail approach," where different molecular fragments are added to a core scaffold to modulate potency and selectivity by exploring interactions with the active site of a biological target. nih.gov
Interactive Table: Design Strategies for this compound Analog Libraries
| Molecular Region | Modification Strategy | Rationale | Potential Impact |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy) at different positions. | To probe electronic and steric effects on binding. | Altered target affinity and selectivity. |
| Modification of the 3-acetamido group (e.g., different acyl groups). | To explore the role of this key functional group. | Changes in hydrogen bonding and potency. | |
| Amide Linker | N-alkylation or N-arylation. | To modify conformation and hydrogen bonding capacity. | Improved metabolic stability and cell permeability. |
| Variation of linker length. | To optimize the distance between key pharmacophoric features. | Enhanced binding affinity. | |
| Acyl Group | Alteration of the 2-ethylbutanoyl chain (e.g., linear, branched, cyclic alkyl groups). | To investigate steric and hydrophobic requirements of the binding pocket. | Modified lipophilicity and pharmacokinetic properties. |
Computational Approaches to SAR/SPR Modeling for this compound Derivatives
Computational methods are invaluable tools for predicting the biological activity and properties of this compound derivatives, thereby guiding the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov For this compound analogs, a QSAR study would typically involve the following steps:
Data Set Selection: A series of analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, are calculated for each analog. nih.gov
Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that relates the descriptors to the observed activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For instance, in studies of related aniline (B41778) derivatives, the partial atomic charge on the amine nitrogen was found to be a crucial predictor of N-acetylation, a key metabolic pathway. nih.gov Similarly, QSAR models for other acetanilide (B955) derivatives have successfully used molecular connectivity indices to model antibacterial and antifungal activities. researchgate.net
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. dergipark.org.trdovepress.com For this compound analogs, a pharmacophore model can be developed based on a set of active compounds (ligand-based) or from the crystal structure of the target protein (structure-based). dovepress.com This model can then be used to virtually screen large compound libraries to identify new potential hits. The generation of a pharmacophore model often involves identifying common features among active molecules and can be refined through iterative processes. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgresearchgate.net This method is instrumental in understanding the binding mode of this compound analogs at a molecular level. The process involves:
Preparation of Ligand and Receptor: Three-dimensional structures of the ligand (the analog) and the receptor (the target protein) are prepared.
Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are explored using a scoring function to estimate the binding affinity.
Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. nih.gov
In studies of similar acetanilide derivatives, molecular docking has been successfully used to predict binding modes within enzyme active sites, and the results have shown good correlation with in vivo activities. semanticscholar.org
Experimental Determination of SAR/SPR for this compound Analogs
Experimental studies are essential to validate the predictions from computational models and to provide definitive insights into the structure-activity and structure-property relationships of this compound analogs.
The synthesis of a focused library of analogs is a cornerstone of experimental SAR studies. Chemical synthesis allows for the systematic modification of the lead compound's structure. nih.govnih.gov For this compound, synthetic routes would be designed to allow for diversification at the key positions identified in the design phase. For example, N-phenylacetamide derivatives can be synthesized by reacting anilines with chloroacetyl chloride. mdpi.com
Once synthesized, the analogs are subjected to a battery of biological assays to determine their activity. These assays are chosen based on the therapeutic target of interest and can include enzyme inhibition assays, receptor binding assays, or cell-based assays measuring a specific biological response. The goal is to obtain quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), for each analog. For example, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives evaluated their affinity for σ1 and σ2 receptors. acs.org
Interactive Table: Illustrative SAR Data for a Hypothetical Series of N-phenylacetamide Analogs
| Compound ID | R1 (para-position) | R2 (Acyl group) | Biological Activity (IC50, nM) |
| 1 | H | -CH(CH2CH3)2 | 100 |
| 1a | Cl | -CH(CH2CH3)2 | 50 |
| 1b | OCH3 | -CH(CH2CH3)2 | 150 |
| 1c | H | -CH3 | 200 |
| 1d | H | -Cyclohexyl | 80 |
This table is for illustrative purposes and does not represent actual data for this compound.
The final step in the SAR/SPR analysis is to correlate the structural modifications with the observed changes in biological activity and properties. This involves a careful analysis of the data generated from the biological evaluation of the synthesized analogs.
For example, if analogs with an electron-withdrawing group at the para-position of the phenyl ring consistently show higher activity, it suggests that this electronic feature is important for target interaction. nih.gov Similarly, if increasing the lipophilicity of the acyl chain leads to decreased activity but improved cell permeability, it points to a trade-off between binding affinity and pharmacokinetic properties.
In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, it was found that certain substitutions on the phenyl ring led to enhanced antibacterial activity. mdpi.com Another study on N-phenylhydrazides established initial structure-activity relationships against Candida albicans, highlighting the importance of specific substituents for antifungal potency. mdpi.com These types of correlations are crucial for building a comprehensive understanding of the SAR and for guiding the next round of drug design.
Following a comprehensive search for scientific literature and data concerning "this compound," it has been determined that there is no available information regarding its specific use as a research tool or molecular probe in the contexts outlined. Searches for the development of its derivatives for chemical biology, its application in target identification, or its utilization in advanced imaging and tracing techniques did not yield any relevant results.
The absence of findings in these specific areas suggests that this compound is not a compound that has been developed or documented for these purposes in publicly accessible scientific literature. Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific applications as outlined in the user's instructions.
Future Directions and Emerging Research Avenues for N 3 Acetamidophenyl 2 Ethylbutanamide
Innovations in Synthetic Methodologies for N-(3-acetamidophenyl)-2-ethylbutanamide
The development of novel and efficient synthetic routes is a cornerstone of advancing chemical research. For this compound, future efforts in synthetic methodology are anticipated to focus on improving yield, reducing environmental impact, and enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
One promising area is the application of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity compared to traditional batch synthesis. This methodology also enhances safety, particularly when dealing with hazardous reagents or intermediates. Another key innovation lies in the exploration of biocatalysis. The use of enzymes to catalyze specific steps in the synthesis of this compound could offer unparalleled stereoselectivity and reduce the need for protecting groups, thereby streamlining the entire synthetic process.
Furthermore, the development of novel coupling reagents and catalytic systems will be crucial. Research into more efficient amide bond formation techniques, potentially moving away from classical carbodiimide (B86325) activators to more sustainable alternatives, will be a significant focus. These advancements will not only make the synthesis of this compound more efficient but also more environmentally benign.
Table 1: Potential Innovations in the Synthesis of this compound
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Improved yield and purity, enhanced safety, precise control. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High stereoselectivity, reduced need for protecting groups. | Identification and engineering of suitable enzymes. |
| Advanced Catalysis | Increased efficiency, sustainability. | Development of novel coupling reagents and catalysts. |
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound, the integration of advanced "omics" technologies is indispensable. mdpi.comnih.gov These high-throughput techniques allow for a global analysis of molecular changes within a biological system, providing a holistic view of the compound's mechanism of action. nih.govkoreascience.kr
Genomics and transcriptomics can reveal how this compound influences gene expression. By analyzing changes in the transcriptome, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. Proteomics, the large-scale study of proteins, can then provide a more direct picture of the functional consequences of these genetic changes, identifying protein targets and post-translational modifications.
Metabolomics, which analyzes the complete set of small-molecule metabolites, offers a snapshot of the metabolic state of a cell or organism following exposure to this compound. This can uncover unexpected metabolic reprogramming and provide crucial clues about the compound's biological role. The true power of these technologies lies in their integration. A multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, will be essential for constructing a comprehensive and nuanced model of how this compound functions at a molecular level. mdpi.comnih.gov
Theoretical Predictions and Validation of Novel Interactions of this compound
Computational chemistry and molecular modeling have become powerful tools in modern drug discovery and chemical biology. For this compound, these in silico approaches can predict novel biological interactions and guide experimental research.
Molecular docking simulations can be employed to screen large libraries of proteins to identify potential binding partners for this compound. This can help to generate hypotheses about its mechanism of action that can then be tested experimentally. For instance, recent studies have utilized molecular docking to identify lead anticancer agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogues with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound when bound to a target protein. This can reveal key information about the stability of the interaction and the specific amino acid residues involved, which is invaluable for the rational design of more potent or selective analogues. The validation of these theoretical predictions through experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various biophysical binding assays will be a critical step in confirming these novel interactions. nih.gov
Unaddressed Research Questions and Opportunities for Further Investigation
Despite the promising avenues of future research, several key questions regarding this compound remain unanswered. Addressing these knowledge gaps will be crucial for fully understanding its chemical and biological properties.
A primary area for further investigation is the elucidation of its complete pharmacokinetic and pharmacodynamic profiles. Understanding how the compound is absorbed, distributed, metabolized, and excreted is fundamental to any potential therapeutic application. Furthermore, its long-term effects and potential off-target interactions are largely unknown and warrant thorough investigation.
The exploration of its potential applications beyond its currently understood activities is another significant opportunity. Screening this compound against a wide range of biological targets and disease models could uncover novel therapeutic uses. The development of more sophisticated in vitro and in vivo models will be essential for these exploratory studies.
Finally, the role of its individual stereoisomers has not been explored. The synthesis and biological evaluation of the enantiomerically pure forms of this compound could reveal significant differences in potency and selectivity, a common phenomenon for chiral molecules.
Table 2: Key Unaddressed Research Questions for this compound
| Research Area | Specific Questions | Potential Impact |
| Pharmacokinetics/Pharmacodynamics | What are its ADME properties? What are its long-term effects? | Foundational for assessing therapeutic potential. |
| Novel Applications | Does it have activity in other disease models? | Expansion of potential uses. |
| Stereochemistry | What are the distinct biological activities of its enantiomers? | Potential for improved potency and selectivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-acetamidophenyl)-2-ethylbutanamide in academic research?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A validated approach involves coupling 3-acetamidoaniline with 2-ethylbutanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification via flash chromatography (SiO₂, hexane:ethyl acetate gradients) is recommended, yielding 45–69% purity. Structural confirmation requires ¹H/¹³C NMR and HRMS .
Q. How should researchers characterize the structural and stereochemical purity of This compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H NMR (δ 1.2–2.4 ppm for alkyl protons, δ 8.0–8.5 ppm for aromatic/amide protons) and ¹³C NMR (carbonyl at ~170 ppm). HRMS (ESI+) should match calculated molecular weights (e.g., m/z 234.1465 for C₁₂H₁₆N₂O₂) .
- Stereochemical Purity : Employ chiral GC (e.g., CYCLOSIL-B column) or HPLC to determine enantiomeric excess (ee). For example, a 96% ee was achieved using optimized catalysts .
Advanced Research Questions
Q. What methodologies are recommended for investigating the biological interactions of This compound?
- Methodological Answer :
- In Vitro Assays : Perform binding affinity studies (e.g., surface plasmon resonance or fluorescence polarization) to identify protein targets. Molecular docking can predict interactions with enzymes or receptors (e.g., cyclooxygenase or kinase domains) .
- In Vivo Models : Use murine models to assess pharmacokinetics (oral bioavailability, half-life) and therapeutic efficacy. Compare with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs) to evaluate substituent effects on activity .
Q. How can contradictory data on the compound’s stability under varying pH and temperature be reconciled?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at pH 2–12 (37°C) and monitor degradation via HPLC. Acetamide derivatives typically degrade under extreme pH (e.g., hydrolysis at pH < 3 or >10) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related acetamides show stability up to 150°C but degrade rapidly above 200°C .
Q. What strategies are effective in optimizing enantiomeric excess (ee) during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ manganese-based catalysts (e.g., Mn-salen complexes) for asymmetric synthesis, achieving up to 96% ee .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and low temperatures (–20°C) reduce racemization. Reaction monitoring via TLC or inline IR spectroscopy ensures optimal ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
